What is the chemical structure of Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate?
What is the chemical structure of Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications in drug discovery, grounded in established chemical principles and supported by relevant literature.
Chemical Structure and Identification
The precise chemical structure of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is defined by a fused pyrazole and pyridine ring system. The nomenclature specifies a pyrazolo[3,4-c]pyridine core, indicating the fusion of a pyrazole ring at the 'c' face of a pyridine ring. The bromine atom is located at the 4-position of the bicyclic system, and a methyl carboxylate group is attached to the 3-position. The '1H' designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
| Molecular Formula | C8H6BrN3O2 |
| Canonical SMILES | COC(=O)C1=NN(C2=C1C=NC=C2Br) |
| InChI Key | (Not publicly available) |
| CAS Number | (Not publicly available) |
The pyrazolo[3,4-c]pyridine scaffold is a known purine isostere, which makes it a valuable core structure in the design of molecules targeting a wide array of biological targets.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Weight | 256.06 g/mol |
| logP | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Molar Refractivity | ~55 - 60 cm³ |
| Topological Polar Surface Area | ~70 - 80 Ų |
These properties suggest that Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate possesses drug-like characteristics according to Lipinski's rule of five, making it an attractive candidate for further investigation in drug discovery programs.
Synthesis and Chemical Reactivity
A definitive, published synthetic route for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is not currently available in the public domain. However, based on established methodologies for the synthesis and functionalization of pyrazolopyridines, a plausible and logical synthetic strategy can be devised.
A promising approach involves the "vectorial functionalisation" of a pre-formed 5-halo-1H-pyrazolo[3,4-c]pyridine core, as demonstrated for related compounds.[1][2] This strategy allows for the selective introduction of substituents at various positions of the heterocyclic scaffold.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
Experimental Protocol (Hypothetical):
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N-Protection of the Starting Material: The synthesis would commence with the readily available 4-bromo-1H-pyrazolo[3,4-c]pyridine. The pyrazole nitrogen would be protected to prevent side reactions in subsequent steps. A suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, could be introduced by reacting the starting material with SEM-Cl in the presence of a base like sodium hydride.
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C-H Borylation at the C3 Position: The N-protected intermediate would then undergo a regioselective C-H borylation at the C3 position. This can be achieved using an iridium catalyst, such as [Ir(COD)OMe]2, with a bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) and bis(pinacolato)diboron (B2pin2) as the boron source.[1][2] This step is crucial as it activates the C3 position for further functionalization.
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Introduction of the Methyl Carboxylate Group: The C3-borylated intermediate can then be converted to the final product. While the literature primarily describes Suzuki-Miyaura cross-coupling reactions at this position, a direct carboxylation followed by esterification would be a plausible route. This could potentially be achieved through a palladium-catalyzed carbonylation reaction in the presence of methanol.
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Deprotection (if necessary): Depending on the stability of the protecting group under the carboxylation/esterification conditions, a final deprotection step might be required to yield Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
This proposed synthesis is based on modern synthetic methodologies that have been successfully applied to similar heterocyclic systems, offering a high degree of control and efficiency.
Potential Applications in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to purines. This allows compounds containing this core to interact with a variety of biological targets that recognize purine-based ligands.
Potential Therapeutic Areas:
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Oncology: Many kinase inhibitors feature a pyrazolopyridine core. The structural features of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate make it a candidate for screening against various protein kinases involved in cancer cell proliferation and survival.
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Inflammatory Diseases: As purine derivatives are involved in inflammatory signaling, this compound could be explored for its potential as an anti-inflammatory agent.
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Neurodegenerative Diseases: Certain pyrazolopyridine derivatives have shown activity against targets implicated in neurodegenerative disorders.
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Infectious Diseases: The scaffold has also been investigated for antiviral and antibacterial properties.
The bromine atom at the 4-position offers a handle for further synthetic elaboration, such as through Suzuki or Stille coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This is a key strategy in fragment-based drug discovery (FBDD), where a core fragment is elaborated to enhance its binding affinity and selectivity for a specific biological target.[1][2]
Conclusion
Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. While detailed experimental data on this specific molecule is limited, its chemical structure, predicted physicochemical properties, and the availability of synthetic strategies for the parent scaffold provide a strong foundation for its further investigation. The insights provided in this guide are intended to support researchers in the design and execution of studies aimed at exploring the therapeutic potential of this and related pyrazolopyridine derivatives.
References
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available from: [Link]
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J&K Scientific. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-41-1. Available from: [Link]
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ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]
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Wang, Z., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ChemRxiv. Available from: [Link]
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Taylor, E. C., & Verenkar, M. S. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry. Available from: [Link]
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Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available from: [Link]
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Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available from: [Link]
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Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available from: [Link]
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Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
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PubChemLite. 4-bromo-1h-pyrazolo[3,4-c]pyridine. Available from: [Link]
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Lee, K., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
